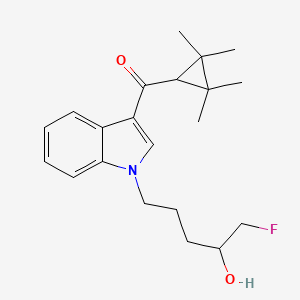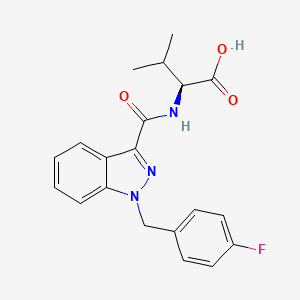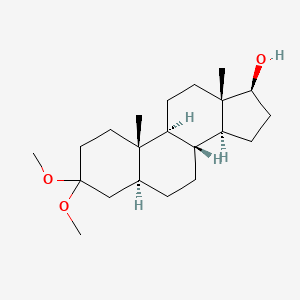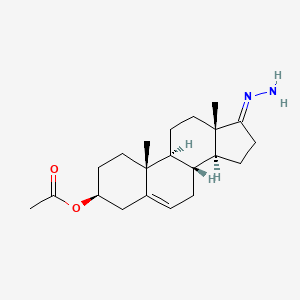
Maackiaflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maackiaflavanone is a prenylated flavanone, a type of flavonoid, which is primarily isolated from the roots and stems of Maackia amurensis, a plant species belonging to the Leguminosae family . This compound is known for its yellow crystalline appearance and bitter taste . This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, anti-tumor, and anti-allergic effects .
準備方法
Synthetic Routes and Reaction Conditions
Maackiaflavanone can be synthesized through various methods, including solvent extraction, separation, purification, and crystallization from the roots and stems of Maackia amurensis . The process typically involves the following steps:
Solvent Extraction: The plant material is subjected to solvent extraction using solvents such as ethanol or methanol to obtain a crude extract.
Separation and Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to separate and purify the desired compound.
Crystallization: The purified compound is crystallized to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic equipment to ensure efficient extraction and purification of the compound.
化学反応の分析
Types of Reactions
Maackiaflavanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavanone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydroflavanone derivatives, and substituted flavanones, each exhibiting unique chemical and biological properties.
科学的研究の応用
Maackiaflavanone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: It is studied for its biological activities, including antioxidant, anti-inflammatory, and antibacterial properties.
Industry: The compound is used in the development of natural antioxidants and anti-inflammatory agents for use in pharmaceuticals and cosmetics.
作用機序
Maackiaflavanone exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound’s anti-tumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
類似化合物との比較
Maackiaflavanone is structurally related to other flavonoids, such as flavones, flavonols, and aurones . its unique prenylated structure and specific substitution pattern distinguish it from other flavonoids. Similar compounds include:
Flavones: Such as chrysin and apigenin, which exhibit similar antioxidant and anti-inflammatory properties.
Flavonols: Such as quercetin and kaempferol, known for their strong antioxidant activities.
Aurones: Such as sulfuretin, which also exhibit anti-inflammatory and anticancer properties.
This compound’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXMSLAHMVXOH-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)



![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)




